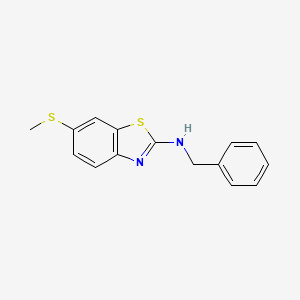

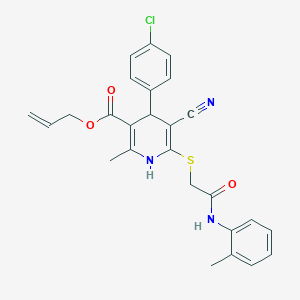

![molecular formula C19H17N5OS2 B2989035 N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1797084-15-1](/img/structure/B2989035.png)

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiophene derivatives, including our compound of interest, have shown promising results as antimicrobial agents. They have been reported to exhibit inhibitory effects against various organisms, particularly against Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus . The presence of the thiophene ring contributes to the compound’s ability to interfere with the microbial cell processes, potentially leading to the development of new antimicrobial drugs.

Anti-inflammatory Properties

The anti-inflammatory potential of thiophene derivatives is well-documented. These compounds can modulate the body’s inflammatory response, making them valuable in the treatment of chronic inflammatory diseases . The specific structure of our compound may be explored further to enhance its efficacy and reduce side effects associated with anti-inflammatory medications.

Anticancer Applications

Thiophene derivatives have been studied for their anticancer properties. They can act on various pathways involved in cancer cell proliferation and survival . Research into the specific actions of “N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” could lead to novel therapies for treating different types of cancer.

Material Science: Organic Semiconductors

In material science, thiophene-based molecules play a significant role in the development of organic semiconductors. These compounds can be used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The electronic properties of our compound could be harnessed for advanced applications in electronic devices.

Corrosion Inhibition

Thiophene derivatives are also utilized as corrosion inhibitors. They can protect metals from corrosion, which is crucial in extending the life of metal structures and components . The compound could be part of formulations used to prevent corrosion in various industrial applications.

Analgesic Effects

The analgesic effects of thiophene derivatives make them candidates for pain relief medications. By targeting specific pain pathways, these compounds can help manage pain without the side effects associated with traditional analgesics . Further research into the analgesic potential of our compound could lead to new pain management solutions.

Mecanismo De Acción

Propiedades

IUPAC Name |

N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5OS2/c25-19(13-5-6-14-15(10-13)23-27-22-14)20-7-8-24-17(12-3-4-12)11-16(21-24)18-2-1-9-26-18/h1-2,5-6,9-12H,3-4,7-8H2,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTWIHYIKUIRPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C3=CC4=NSN=C4C=C3)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

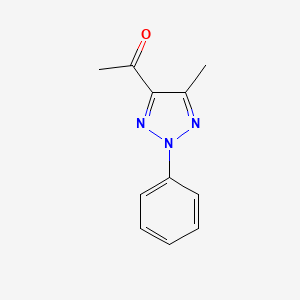

![(E)-N-(2-chlorophenyl)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2988959.png)

![N-(2,5-dichlorophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide](/img/structure/B2988963.png)

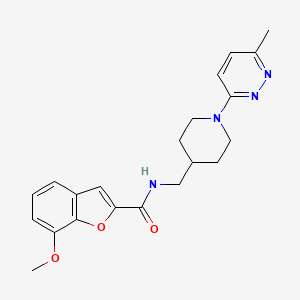

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2988967.png)

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2988970.png)

![1-[4-(5-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2988971.png)

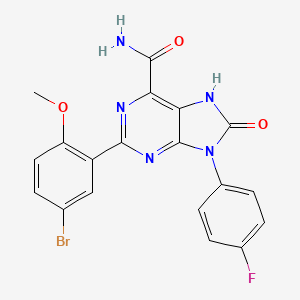

![7-(4-Ethoxyphenyl)-1,3-dimethyl-5-methylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2988975.png)